molecular formula C22H23N5O B2735096 1-Benzyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea CAS No. 1021082-13-2

1-Benzyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea

Cat. No.: B2735096
CAS No.: 1021082-13-2
M. Wt: 373.46
InChI Key: RKWUVKBGQNDRJE-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea is a synthetic compound of significant interest in medicinal chemistry research, incorporating a benzyl-phenyl-urea scaffold linked to a pyridazinone ring system. This structure places it within a class of molecules known for their potential to modulate key biological targets. Recent scientific investigations into analogous phenyl-benzyl-ureas with a pyridazinone motif have identified them as potent soluble epoxide hydrolase (sEH) inhibitors, with demonstrated IC50 values in the nanomolar range (e.g., 0.2 to 57 nM for related compounds) . The urea moiety serves as a critical pharmacophore, acting as an excellent hydrogen bond donor and acceptor, which facilitates strong interactions with enzyme active sites . The pyridazinone ring further contributes to the molecule's pharmacodynamic profile and is a common feature in various biologically active compounds. This compound is provided exclusively for research applications. It is intended for in vitro studies and is not for diagnostic or therapeutic use in humans or animals. Researchers are advised to handle this material with appropriate safety precautions, utilizing personal protective equipment and referencing the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-benzyl-3-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c28-22(23-16-17-7-2-1-3-8-17)24-19-10-6-9-18(15-19)20-11-12-21(26-25-20)27-13-4-5-14-27/h1-3,6-12,15H,4-5,13-14,16H2,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWUVKBGQNDRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazinyl intermediate, which is then coupled with a benzyl group and subsequently reacted with phenylurea under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

1-Benzyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or pyridazinyl positions, using reagents like halides or amines.

    Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structure to target specific biological pathways.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The pyridazinyl and pyrrolidinyl groups are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of 1-Benzyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea, a comparison with structurally related urea derivatives is provided below.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features
1-Benzyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea Urea + pyridazine Benzyl, pyrrolidinyl-pyridazine-phenyl 433.50* Planar pyridazine enhances π-π stacking; pyrrolidinyl improves solubility .
3-(1-Benzyl-3-pyrrolidinyl)-1,1-diphenylurea Urea + pyrrolidine Diphenyl, benzyl-pyrrolidinyl 399.48† Bulky diphenyl groups may reduce solubility but increase lipophilicity .
1-Benzyl-1-phenyl-3-(pyridin-3-yl)urea Urea + pyridine Benzyl, phenyl, pyridinyl 319.37‡ Pyridine offers moderate basicity; lacks heterocyclic complexity of pyridazine.

*Calculated based on formula C₂₃H₂₃N₅O.
†From registry data (CAS RN 19985-26-3) .
‡Hypothetical calculation for illustrative purposes.

Key Observations

Heterocyclic Influence: The pyridazine core in the target compound provides a larger planar surface area compared to pyrrolidine or pyridine analogs, which may improve binding affinity to flat enzymatic pockets (e.g., ATP-binding sites in kinases) .

Solubility and Bioavailability :

  • The pyrrolidinyl group in both compounds introduces a tertiary amine, which can enhance water solubility at physiological pH. However, the diphenyl substituents in 3-(1-Benzyl-3-pyrrolidinyl)-1,1-diphenylurea may counteract this by increasing lipophilicity, as seen in similar urea derivatives .

Synthetic Complexity :

  • The pyridazine moiety in the target compound likely requires multi-step synthesis compared to simpler phenyl- or pyrrolidine-based analogs, which could impact scalability and cost.

Research Findings

  • Kinase Inhibition : Urea derivatives with pyridazine cores have demonstrated inhibitory activity against kinases such as JAK2 and EGFR in preclinical studies, though direct data for the target compound remain unpublished .
  • Metabolic Stability: Pyrrolidinyl groups are known to resist oxidative metabolism compared to morpholine or piperazine analogs, suggesting improved half-life for the target compound .

Biological Activity

1-Benzyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a benzyl group , a pyrrolidine ring , a pyridazine moiety , and a phenylurea group . Its diverse functional groups suggest multiple avenues for biological interaction, making it a candidate for therapeutic applications.

The molecular formula of 1-Benzyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea is C22H23N5OC_{22}H_{23}N_{5}O, with a molecular weight of 373.5 g/mol. The compound's structure can be represented as follows:

PropertyValue
IUPAC Name1-benzyl-3-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]urea
CAS Number1021082-13-2
Molecular Weight373.5 g/mol

Anticancer Properties

Research indicates that compounds similar to 1-benzyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea exhibit significant anticancer activity. For example, studies on pyridazine derivatives have shown their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or enzymes critical for tumor growth and survival, with some derivatives showing IC50 values in the nanomolar range against p38 MAPK, indicating potent inhibitory effects .

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. In vitro studies have demonstrated that related pyrrolidine derivatives possess antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli. These studies often report minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL, highlighting the potential of these compounds as antimicrobial agents .

The biological activity of 1-benzyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea is hypothesized to involve interactions with various biological macromolecules, including proteins and nucleic acids. The pyridazinyl and pyrrolidinyl groups may facilitate binding to specific receptors or enzymes, modulating their activity and influencing cellular pathways related to inflammation, cell cycle regulation, and apoptosis .

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Study on Pyridazine Derivatives :
    • A series of pyridazine derivatives were synthesized and evaluated for anticancer activity.
    • Results indicated that certain derivatives significantly inhibited the growth of human cancer cell lines, with some achieving IC50 values as low as 50 nM.
  • Antimicrobial Evaluation :
    • A comparative study on various pyrrolidine-based compounds showed that modifications in the structure led to enhanced antimicrobial efficacy.
    • Compounds were tested against standard bacterial strains, demonstrating varying degrees of effectiveness based on structural variations.

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